2-[4-Phenyl-2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid
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Overview
Description
Phenylacetic acid, a compound with a similar structure, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with carboxylic acids. For instance, carboxylic acids can react with PBr3 to form an acid bromide, which can then enolize and undergo α-bromination .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula. For example, a similar compound, 2-[4-(2-methylpropoxy)phenyl]acetic acid, has a molecular formula of C12H16O3 .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure. Phenylacetic acid, for example, undergoes ketonic decarboxylation to form ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, phenylacetic acid is a white solid with a honey-like odor, and it has a density of 1.0809 g/cm3 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-phenyl-2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-16(23)11-15-17(14-9-5-2-6-10-14)20-18(26-15)21-19(24)25-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,22,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJHYBRDFSRLSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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